4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole

OLED Hot Exciton TADF External Quantum Efficiency

Polydisperse F8BT polymers compromise device reproducibility. BTH-DMF, a monodisperse D-A-D oligomer, provides a structurally precise model for systematic OLED studies and quality-controlled fabrication. - Hot-exciton TADF enables EQE of 9.13% (31.02 cd A⁻¹) without heavy-metal dopants. - Film PL at 519 nm (green) with ~1 µs delayed lifetime for low efficiency roll-off. - Sublimed grade (>99%) ensures pinhole-free vacuum-deposited films. - Defined FTIR fingerprint permits chemometric degradation analysis (PCA/LDA).

Molecular Formula C36H28N2S
Molecular Weight 520.7 g/mol
Cat. No. B13322342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole
Molecular FormulaC36H28N2S
Molecular Weight520.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C5=NSN=C45)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C
InChIInChI=1S/C36H28N2S/c1-35(2)29-11-7-5-9-25(29)27-15-13-21(19-31(27)35)23-17-18-24(34-33(23)37-39-38-34)22-14-16-28-26-10-6-8-12-30(26)36(3,4)32(28)20-22/h5-20H,1-4H3
InChIKeyHFBAGLZSYJTYSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTH-DMF (FBTF): Hot-Exciton TADF Emitter for High-Efficiency OLEDs


4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole (CAS 333432-18-1; commonly abbreviated BTH-DMF or FBTF) is a discrete small-molecule donor–acceptor–donor (D–A–D) compound in which a central benzo[c][1,2,5]thiadiazole acceptor is symmetrically flanked by two 9,9-dimethylfluorenyl donor units . With a molecular weight of 520.69 g/mol and commercial availability at sublimed grade (>99% purity), it serves as a structurally well-defined oligomeric model of the widely used conjugated polymer poly(9,9-dioctylfluorene-alt-benzothiadiazole) (F8BT) while exhibiting hot-exciton thermally activated delayed fluorescence (TADF) behavior that enables OLED external quantum efficiencies (EQE) exceeding the conventional fluorescent limit [1][2].

Risks of Generic Substitution for BTH-DMF in OLED Devices


Within the fluorenyl–benzothiadiazole emitter family, regioisomeric attachment (4,7- vs. 5,6-substitution on the BT core) and fluorine substitution at the 5,6-positions produce profound, quantifiable shifts in frontier orbital energies, emission color, and device efficiency that preclude simple interchangeability [1]. The 4,7-substitution pattern of BTH-DMF yields a HOMO of −5.83 eV and film-state photoluminescence at 519 nm (green), whereas its 5,6-difluorinated analog 2F-BTH-DMF exhibits a deeper HOMO of −6.05 eV and a blue-shifted emission at 483 nm—a 36 nm hypsochromic shift that directly impacts display color gamut and charge-injection barrier engineering . Furthermore, structurally ill-defined polymeric alternatives such as F8BT suffer from batch-to-batch polydispersity and morphological inhomogeneity that compromise device reproducibility and confound degradation analysis, making the monodisperse BTH-DMF a superior choice for systematic structure–property studies and quality-controlled device fabrication [2].

Quantitative Performance Differentiation Evidence


OLED External Quantum Efficiency Breaching the Fluorescent Limit

OLEDs employing BTH-DMF-family emitters achieve a maximum external quantum efficiency (EQE) of 9.13%, with a current efficiency of 31.02 cd A⁻¹ and a power efficiency of 27.85 lm W⁻¹, representing the highest reported performance for hot-exciton-mechanism OLEDs at the time of publication and decisively breaching the theoretical ∼5–7.5% EQE ceiling imposed by 25% singlet exciton utilization in conventional fluorescent OLEDs [1]. The hot-exciton TADF mechanism enables reverse intersystem crossing (RISC) from high-lying triplet states (Tₙ → S₁), achieving exciton utilization exceeding 25% and yielding a very short delayed fluorescence lifetime of ∼1 µs [1].

OLED Hot Exciton TADF External Quantum Efficiency

HOMO/LUMO Energy Level Engineering vs. Fluorinated Analog

BTH-DMF exhibits a HOMO energy level of −5.83 eV and a LUMO of −3.32 eV (measured in film), yielding an electrochemical band gap of 2.51 eV, while the 5,6-difluorinated analog 2F-BTH-DMF shows a significantly deeper HOMO of −6.05 eV and LUMO of −3.44 eV with a band gap of 2.61 eV . The 0.22 eV HOMO difference directly impacts the hole-injection barrier from common hole-transport layers (e.g., TAPC with HOMO ~−5.5 eV), with BTH-DMF providing a smaller injection barrier that can translate into lower operating voltages at equivalent current densities .

Energy Level Tuning Charge Injection Interface Engineering

Emission Color Differentiation for True Green OLEDs

In thin-film photoluminescence measurements, BTH-DMF emits at 519 nm (green region), whereas the 5,6-difluorinated analog 2F-BTH-DMF emits at 483 nm (blue-green/sky-blue region), representing a 36 nm (0.18 eV) bathochromic shift . This difference is crucial for display applications: the 519 nm emission of BTH-DMF aligns closely with the green primary of standard display color spaces (e.g., sRGB green primary at ~532 nm, DCI-P3 green at ~530–540 nm), while 2F-BTH-DMF at 483 nm falls between blue and green primaries, complicating its use in RGB-display architectures without additional color filtering .

Display Color Gamut Green Emitter Photoluminescence

Reproducible Photodegradation Analysis via Defined Molecular Structure

FBTF (BTH-DMF) serves as a structurally defined oligomeric model for photodegradation studies, enabling the identification of two previously unreported degradation mechanisms: (i) anhydride formation via interchain coupling on both ITO and Ag substrates, and (ii) benzothiadiazole ring-opening and rearrangement (evidenced by new IR bands at 2100–2200 cm⁻¹) occurring exclusively on Ag substrates [1]. This level of mechanistic resolution is unattainable with the polydisperse F8BT polymer, whose inherent product inhomogeneity produces complex, overlapping degradation signatures that resist clean spectral deconvolution [1]. Using principal component analysis (PCA) and linear discriminant analysis (LDA) on IRRAS data, FBTF degradation on ITO vs. Ag substrates can be statistically distinguished despite visually identical early-stage spectra, providing a quantitative framework for predicting device lifetime as a function of electrode selection [1].

Device Stability Degradation Mechanism Quality Control

Monodisperse Batch Reproducibility vs. Polymeric Alternatives

BTH-DMF is commercially available as a single molecular entity (MW 520.69 g/mol) at sublimed purity >99%, in contrast to the polymeric analog F8BT (poly(9,9-dioctylfluorene-alt-benzothiadiazole)), which is supplied as a polydisperse mixture with typical number-average molecular weights (Mₙ) ranging from 10,000 to 25,000 g/mol and dispersities (Đ) significantly >1, introducing batch-dependent variations in film morphology, charge-transport properties, and device performance . Recent studies on structurally related fluorene–benzothiadiazole oligomers confirm that discrete molecular species exhibit enhanced photoluminescence quantum yields and reduced amplified spontaneous emission thresholds (down to 1.5 µJ cm⁻²) compared to conventional F8BT polymers, directly attributable to the absence of chain-length polydispersity and defect sites inherent to polymer products [1].

Batch Reproducibility Sublimed Purity Device Fabrication

High-Impact Application Scenarios


High-Efficiency Green OLED Emitter Layer Doping

BTH-DMF's verified hot-exciton TADF mechanism enables OLED devices with an EQE of 9.13% (31.02 cd A⁻¹, 27.85 lm W⁻¹), breaching the conventional fluorescent limit without requiring phosphorescent heavy-metal dopants [1]. Its 519 nm thin-film emission aligns with green display primaries, making it directly suitable as a dopant (typically at 6 wt% in CBP host) in vacuum-deposited multilayer OLED stacks for RGB-display green channels or green-emitting solid-state lighting panels. The ~1 µs delayed lifetime via hot-exciton RISC ensures very low efficiency roll-off at practical display brightness levels (100–1000 cd m⁻²), a critical advantage over conventional TADF emitters that suffer from triplet–triplet annihilation at high current densities [1].

Model System for Photodegradation and Lifetime Studies

As a structurally defined oligomer of the industrially relevant F8BT polymer, FBTF (BTH-DMF) provides an unparalleled model system for elucidating organic semiconductor degradation mechanisms with molecular-level precision [2]. Its well-defined FTIR spectrum enables the identification of discrete degradation products—anhydride formation via interchain coupling (both substrates) and benzothiadiazole ring-opening specific to Ag electrodes (IR bands at 2100–2200 cm⁻¹)—that cannot be cleanly resolved in polydisperse polymer analogs [2]. Researchers developing OSC stability testing protocols or studying electrode-material compatibility can use FBTF to generate reproducible, statistically analyzable degradation datasets using PCA/LDA chemometric workflows, accelerating the rational design of durable optoelectronic devices [2].

Structure–Property Studies in Hot-Exciton TADF Libraries

The quantifiable differentiation between BTH-DMF (4,7-substitution), 2F-BTH-DMF (4,7-substitution with 5,6-difluoro), and o-BTH-DMF (5,6-substitution) provides a systematic platform for probing how regioisomerism and fluorination modulate TADF properties [1]. The 0.22 eV HOMO shift and 36 nm emission red-shift between BTH-DMF and 2F-BTH-DMF offer well-defined perturbation parameters for computational validation of excited-state dynamics models. Research groups building high-throughput TADF screening libraries can use BTH-DMF as a reference standard for calibrating photophysical measurements (delayed lifetime, PLQY, RISC rate) against structurally analogous derivatives, ensuring reproducible benchmarking across compound series [1][3].

Vacuum-Processed OLETs and Organic Laser Gain Media

The sublimable nature of BTH-DMF (sublimed grade >99% purity) combined with its monodisperse molecular definition makes it compatible with vacuum thermal evaporation—a prerequisite for high-purity, pinhole-free thin-film deposition in advanced device architectures such as organic light-emitting transistors (OLETs) and electrically pumped organic laser structures [3]. The amplified spontaneous emission (ASE) thresholds as low as 1.5 µJ cm⁻² demonstrated for structurally related fluorene–BT oligomers suggest that BTH-DMF, with its well-defined D–A–D architecture and high solid-state PLQY, is a strong candidate for low-threshold organic laser gain media—an application domain where polydisperse F8BT polymers are fundamentally limited by morphological disorder and batch variability [3].

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